molecular formula C11H13NO3S B148091 N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide CAS No. 139059-40-8

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B148091
CAS No.: 139059-40-8
M. Wt: 239.29 g/mol
InChI Key: IKPKKRMXQBKPLD-QXMHVHEDSA-N
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Description

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29082. This compound is known for its unique structure, which includes a dihydrofuran ring and a toluene sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide typically involves the reaction of dihydrofuran with toluene sulfonamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-dihydrofuran-2-ylidene-benzene-4-sulfonamide: Similar structure but with a benzene ring instead of a toluene ring.

    N-dihydrofuran-2-ylidene-phenyl-4-sulfonamide: Another similar compound with a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

139059-40-8

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

(NZ)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11-

InChI Key

IKPKKRMXQBKPLD-QXMHVHEDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCO2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2

Synonyms

Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (Z)- (9CI)

Origin of Product

United States

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